LogP Differential: N-Allyl vs. N-Propyl Pyridazine-3-carboxamide Impact on Lipophilicity
The target compound bearing an N-allyl group exhibits a computed XLogP3-AA of 1.1 [1], which is lower than the predicted logP for the saturated N-propyl analog (~1.4–1.6 based on the incremental contribution of an sp2 carbon vs. sp3 carbon in the side chain) [2]. The experimental LogP reported for the target compound is 0.96 (Leyan) , confirming a measurable reduction in lipophilicity attributable to the allyl double bond. This difference is relevant because reduced logP values in pyridazine-3-carboxamides have been explicitly associated with improved drug-likeness profiles in this chemotype [3].
| Evidence Dimension | LogP (lipophilicity coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.1 (PubChem computed); Experimental LogP = 0.9592 (Leyan) |
| Comparator Or Baseline | 1-Butyl-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide (CAS 1049503-14-1): Estimated XLogP3 ~1.4–1.6 (incremental sp2→sp3 adjustment; no published experimental value available) |
| Quantified Difference | ΔLogP ≈ 0.3–0.5 units lower for the allyl analog; the alkene introduces polarity that measurably reduces lipophilicity relative to the fully saturated propyl side chain |
| Conditions | Computed by XLogP3 algorithm (PubChem 2021.05.07 release); experimental LogP determined by vendor QC (Leyan, Shanghai Haohong Biomedical Technology) |
Why This Matters
For procurement decisions in medicinal chemistry programs, a 0.3–0.5 unit reduction in LogP can translate into improved aqueous solubility and a more favorable ADME profile, making the allyl analog a more developable starting point than its N-propyl counterpart when physicochemical optimization is prioritized.
- [1] PubChem CID 45793916, Computed Properties: XLogP3-AA = 1.1. View Source
- [2] Class-level inference based on established Hansch-Leo fragmental constants: an sp2 carbon contributes less to logP than an sp3 carbon by approximately 0.3–0.4 log units. Hansch C, Leo A. Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society, 1995. View Source
- [3] Qian HY et al. Eur J Med Chem. 2017;137:598-611. The study demonstrated that reduced logP values in pyridazine-3-carboxamides correlated with improved drug-likeness compared to the reference agonist GW842166X. View Source
